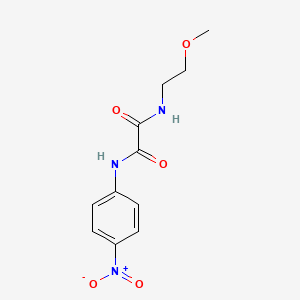

N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial processes. This compound features a methoxyethyl group and a nitrophenyl group attached to the oxamide core, which may impart unique chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide typically involves the reaction of 2-methoxyethylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Reduction: N-(2-aminoethyl)-N’-(4-aminophenyl)oxamide.

Substitution: Various substituted oxamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-methoxyethyl)-N’-(4-aminophenyl)oxamide

- N-(2-ethoxyethyl)-N’-(4-nitrophenyl)oxamide

- N-(2-methoxyethyl)-N’-(4-chlorophenyl)oxamide

Uniqueness

N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide is unique due to the presence of both a methoxyethyl group and a nitrophenyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Biologische Aktivität

N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's biological activity, including antimicrobial, cytotoxic, and DNA-binding properties.

Chemical Structure and Properties

This compound features a nitrophenyl group and an ether functional group, which may contribute to its biological activities. The presence of the nitro group is significant as it can influence the compound's electron density and reactivity.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, zinc(II) complexes derived from related amide ligands have shown significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Complex No. | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| 1 | 12 | K. pneumoniae |

| 2 | 15 | S. aureus |

| 3 | 13 | E. coli |

| 4 | 15 | Mixed Strains |

| Azithromycin | 23 | Standard Control |

The results indicate that increasing concentrations of these complexes correlate with enhanced antibacterial activity, suggesting a potential for therapeutic applications against resistant strains .

2. Cytotoxicity Studies

Cytotoxicity assessments conducted using MTT assays revealed that certain derivatives of this compound exhibited low toxicity towards human blood cells while maintaining efficacy against cancer cell lines. The study involved treating red blood cells with varying concentrations of the compounds and measuring hemolysis rates.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | % Hemolysis |

|---|---|

| 500 | <5 |

| 250 | <3 |

| 125 | <1 |

These findings suggest that while the compounds possess biological activity, they demonstrate a favorable safety profile for potential therapeutic use .

3. DNA Binding Studies

The interaction of this compound with DNA was evaluated through UV-Visible spectroscopy and viscosity measurements. The results indicated an intercalative mode of binding, which is often linked to the inhibition of DNA replication and transcription.

Figure 1: Spectroscopic Analysis of DNA Binding

- Absorbance Peaks: Characteristic shifts in absorbance were observed at specific wavelengths, confirming the binding interaction.

- Viscosity Changes: Increased viscosity upon compound addition suggested intercalation rather than groove binding.

These interactions are crucial for understanding the mechanism by which such compounds may exert anticancer effects .

Case Studies

Several case studies illustrate the application of this compound and its derivatives in pharmacological contexts:

- Study on Antileishmanial Activity: A series of zinc(II) complexes with similar structural motifs were tested against Leishmania species, showing promising results in inhibiting parasite growth without significant toxicity to host cells .

- Cancer Cell Line Testing: In vitro studies on various cancer cell lines demonstrated that compounds with nitrophenyl moieties exhibit selective cytotoxicity, making them candidates for further development in cancer therapy .

Eigenschaften

IUPAC Name |

N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c1-19-7-6-12-10(15)11(16)13-8-2-4-9(5-3-8)14(17)18/h2-5H,6-7H2,1H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQTMKOOEXWBKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.